

Spectroscopic properties (NMR, IR, Mass Spec) of Benzene-1,2,4,5-tetracarboxamide

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Compound of Interest

Compound Name: Benzene-1,2,4,5-tetracarboxamide

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Spectroscopic Properties of Benzene-1,2,4,5tetracarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **Benzene-1,2,4,5-tetracarboxamide**, a molecule of interest in materials science and polymer chemistry. Due to the limited availability of direct spectroscopic data for the simple, non-polymeric form of **Benzene-1,2,4,5-tetracarboxamide**, this guide focuses on a closely related and well-characterized derivative: a benzene tetracarboxamide polyamine (BTCP). The data presented is primarily derived from the synthesis and characterization of this polymer, offering valuable insights into the spectroscopic behavior of the core **Benzene-1,2,4,5-tetracarboxamide** moiety.

Synthesis and Structure

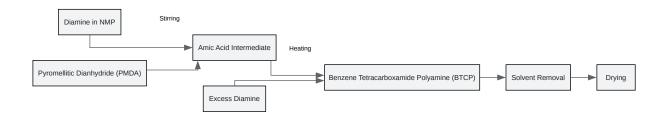
The benzene tetracarboxamide polyamine (BTCP) is synthesized from pyromellitic dianhydride (PMDA) and a diamine in an N-methyl-2-pyrrolidone (NMP) solvent. The reaction proceeds through an amic acid intermediate, which is then converted to the final polyamine. This synthesis is a crucial step in obtaining the material for spectroscopic analysis.[1][2][3][4][5]

Experimental Protocol: Synthesis of Benzene Tetracarboxamide Polyamine (BTCP)[1][2][3][4] [5]



A detailed experimental protocol for the synthesis of BTCP can be found in the work by Yoo et al. (2018). The general steps involve:

- Dissolving the diamine (e.g., Jeffamine D-400) in NMP under a nitrogen atmosphere.
- Slowly adding pyromellitic dianhydride (PMDA) to the solution and stirring to form the amic acid intermediate.
- Adding an excess of the diamine to the amic acid solution and heating to induce amide formation.
- Removing the NMP solvent via vacuum evaporation.
- Drying the resulting solid to obtain the benzene tetracarboxamide polyamine.



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Caption: Synthetic workflow for Benzene Tetracarboxamide Polyamine (BTCP).

Spectroscopic Data

The following sections present the available spectroscopic data for the benzene tetracarboxamide polyamine (BTCP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy:



The ¹H-NMR spectrum of the BTCP, recorded in DMSO-d₆, shows characteristic signals for the aromatic protons of the benzene ring and the protons of the polyamine backbone. The absence of the carboxylic acid proton signal (which would appear around 10.3–9.4 ppm in the amic acid intermediate) confirms the formation of the amide bonds.[1]

Chemical Shift (δ, ppm)	Multiplicity	Assignment
8.6–8.0	m	Aromatic protons (H₃)
7.6–8.0	S	Amide proton (NH)
7.3–7.6	S	Aromatic proton (H _e)
Table 1: ¹H-NMR		
Spectroscopic Data for		
Benzene Tetracarboxamide		
Polyamine (BTCP) in DMSO-		

d₆.[1]

¹³C-NMR Spectroscopy:

While experimental ¹³C-NMR data for **Benzene-1,2,4,5-tetracarboxamide** is not readily available, predicted chemical shifts for the core benzene ring carbons can be estimated. Due to the high symmetry of the core molecule, only three distinct signals are expected for the benzene ring carbons.

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C=O (Amide)	~165-175
C (aromatic, substituted)	~135-145
C-H (aromatic)	~120-130
Table 2: Predicted ¹³ C-NMR Chemical Shifts for the Benzene-1,2,4,5-tetracarboxamide Core.	

Experimental Protocol: NMR Spectroscopy



For aromatic polyamides, which often have limited solubility, high-resolution solid-state NMR spectroscopy can be a powerful characterization technique. For solution-state NMR, deuterated polar aprotic solvents like DMSO-d₆ or DMAc-d₉ are commonly used. Quantum-chemical calculations can also be employed to aid in the interpretation of the NMR spectra.

Infrared (IR) Spectroscopy

The FT-IR spectrum of the BTCP provides clear evidence for the formation of the amide functional groups. The key spectral features include the disappearance of the amic acid C=O stretching peak and the appearance of the characteristic amide I and amide II bands.

Wavenumber (cm ⁻¹)	Assignment
3360 and 3220	NH2 stretching
1670	C=O stretching (Amide I)
1625	Antisymmetric stretching (COO ⁻)
1590	NH₂ bending (Amide II)
Table 3: FT-IR Spectroscopic Data for Benzene Tetracarboxamide Polyamine (BTCP).[1]	

Experimental Protocol: IR Spectroscopy

FT-IR spectra of polyamides can be obtained from solid samples using techniques like Attenuated Total Reflectance (ATR) or by preparing KBr pellets. For insoluble polymers, ATR-FTIR is a particularly useful method as it requires minimal sample preparation.

Mass Spectrometry (MS)

While specific mass spectrometry data for **Benzene-1,2,4,5-tetracarboxamide** is not available, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of synthetic polyamides.[6][7][8][9] This method can provide information on the molecular weight distribution of the polymer, the structure of the repeating units, and the nature of the end groups.

Experimental Protocol: MALDI-TOF Mass Spectrometry of Polyamides[6][7]



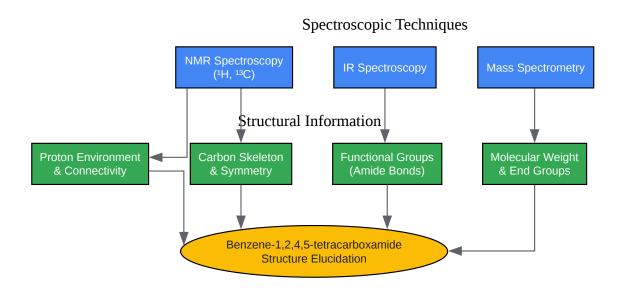
Due to the often low solubility of aromatic polyamides, specialized sample preparation methods are required for MALDI-TOF MS analysis. A common approach involves:

- Finely grinding the polyamide sample and the MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) together.
- Pressing the solid mixture into a pellet.
- Analyzing the pellet directly in the mass spectrometer.

This solid-state sample preparation method circumvents solubility issues and allows for the successful analysis of insoluble polymers.[6][7]

Logical Relationship of Spectroscopic Methods

The different spectroscopic techniques provide complementary information to elucidate the structure of **Benzene-1,2,4,5-tetracarboxamide** and its derivatives.



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Caption: Relationship between spectroscopic methods and structural elucidation.



Conclusion

This technical guide has summarized the available spectroscopic data for a benzene tetracarboxamide polyamine, a close derivative of **Benzene-1,2,4,5-tetracarboxamide**. The provided ¹H-NMR and FT-IR data, along with general experimental protocols for NMR, IR, and mass spectrometry of aromatic polyamides, offer a comprehensive resource for researchers in the field. While direct spectroscopic data for the non-polymeric title compound remains elusive, the information presented here provides a strong foundation for understanding its expected spectroscopic properties and for guiding future experimental work.

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